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Compound of Interest

Compound Name: Topoisomerase inhibitor 3

Cat. No.: B15138130 Get Quote

Technical Support Center: Topoisomerase III
Assays
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers control for contaminating ATPase activity in Topoisomerase III

(Topo III) assays.

Frequently Asked Questions (FAQs)
Q1: Does Topoisomerase III have intrinsic ATPase
activity?
No, Topoisomerase III is a type IA topoisomerase and does not require ATP for its catalytic

activity.[1][2][3] Type IA topoisomerases function by creating a transient single-strand break in

the DNA, allowing for the passage of another strand to resolve topological problems, a process

that is ATP-independent.[4][5] In contrast, type II topoisomerases (like DNA gyrase and

Topoisomerase II/IV) are ATP-dependent enzymes that create double-strand breaks.[1][6][7]

Q2: I am observing ATP hydrolysis in my Topo III
preparation. What is the likely cause?
The observation of ATPase activity in a Topo III sample is almost certainly due to contamination

from co-purified proteins.[8] Since Topo III itself does not hydrolyze ATP, any such activity
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indicates the presence of one or more contaminating ATP-dependent enzymes.

Q3: What are the most common sources of ATPase
contamination in Topo III purifications?
Common contaminants include:

Type II Topoisomerases: Enzymes like DNA gyrase or Topoisomerase IV are often present in

the same cellular extracts and can co-purify with Topo III. These enzymes have potent DNA-

dependent ATPase activity.[6][9]

Heat Shock Proteins (HSPs): Chaperones like Hsp90 or DnaK (Hsp70) are ATP-dependent

proteins that can bind to partially folded or recombinant proteins and may co-elute during

purification.[10][11]

Other DNA-binding proteins: DNA helicases, DNA repair enzymes, and chromosome

remodeling factors are all ATPases that can contaminate a Topo III preparation due to their

affinity for DNA.[8]

Q4: How does this contamination affect my Topo III
relaxation assay results?
Contaminating ATPase activity can lead to misinterpretation of experimental data. For example,

if a compound appears to inhibit Topo III activity in an ATP-containing buffer, it might actually be

targeting a contaminating type II topoisomerase rather than Topo III itself. This is especially

critical in high-throughput screening for specific Topo III inhibitors.

Q5: How can I confirm the purity of my Topo III enzyme?
Besides running a standard protein gel (SDS-PAGE) to visually inspect for contaminating

bands, you should perform specific activity assays.[8][11] This includes a standard Topo III

relaxation assay (which should be ATP-independent) and a specific ATPase assay to detect

ATP hydrolysis.[12][13]
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This guide addresses the specific issue of observing ATP-dependent activity or ATP hydrolysis

in your Topo III assays.

Problem: My Topo III relaxation assay only works
efficiently in the presence of ATP.

Possible Cause: Your assay is likely being driven by a contaminating type II topoisomerase,

not Topo III. Type II topoisomerases require ATP to relax supercoiled DNA.[12]

Troubleshooting Steps:

Run a Control Without ATP: Perform the relaxation assay in parallel with and without 1-2

mM ATP in the reaction buffer. True Topo III activity will proceed without ATP.[14] If

relaxation is significantly reduced or absent without ATP, a type II topoisomerase is the

likely active enzyme.

Use a Type II Topoisomerase Inhibitor: Add a known inhibitor of type II topoisomerases,

such as novobiocin (for bacterial gyrase/Topo IV), to your ATP-containing reaction.[6][9]

Inhibition of the relaxation activity would confirm the presence of a contaminating type II

enzyme.

Re-purify the Protein: If contamination is confirmed, further purification steps are

necessary. Consider ion-exchange or affinity chromatography steps designed to separate

Topo III from known contaminants.

Problem: A direct assay of my purified Topo III shows
significant ATP hydrolysis.

Possible Cause: Your enzyme preparation is contaminated with an ATPase. This could be a

type II topoisomerase, a heat shock protein, or another DNA-binding enzyme.[8][10]

Troubleshooting Steps:

Quantify the ATPase Activity: Use a sensitive ATPase assay (see Protocol 2 below) to

measure the rate of ATP hydrolysis.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://journals.asm.org/doi/pdf/10.1128/aac.34.1.1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488232/
https://www.profoldin.com/topoisomerase_atpase.html
https://www.profoldin.com/f/P049-_DNA_Topoisomerase__ATPase_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4064682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10760549/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Check for DNA-Dependence: Perform the ATPase assay with and without a DNA substrate

(e.g., supercoiled plasmid DNA). The ATPase activity of type II topoisomerases is strongly

stimulated by DNA.[7]

Use a Non-hydrolyzable ATP Analog: To confirm that ATP hydrolysis (and not just binding)

is responsible for an observed effect, substitute ATP with a non-hydrolyzable analog like

AMP-PNP in your primary assay.[15]

Implement ATP-Affinity Chromatography: To remove ATP-binding contaminants, pass your

protein preparation through a column containing ATP-agarose resin. ATP-binding proteins

will be retained, while Topo III should flow through.[11]

Comparative Data
Table 1: Comparison of Type IA (Topoisomerase III) and
Type II Topoisomerases

Feature
Type IA Topoisomerase
(e.g., Topo III)

Type II Topoisomerase
(e.g., DNA Gyrase, Topo IV)

Mechanism
Creates a transient single-

strand DNA break.[4]

Creates a transient double-

strand DNA break.[2]

ATP Requirement No, ATP-independent.[1][5]
Yes, requires ATP hydrolysis

for catalytic turnover.[6][9][12]

Primary Substrate
Negatively supercoiled or

single-stranded DNA.[4][14]

Catenated or supercoiled

double-stranded DNA.[2][6]

Change in Linking No. Steps of one.[12] Steps of two.

Common Inhibitors
Generally insensitive to

quinolones and coumarins.

Sensitive to quinolones (e.g.,

ciprofloxacin) and coumarins

(e.g., novobiocin).[9]

Experimental Workflows and Protocols
Logical Workflow for Troubleshooting
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The following diagram outlines the decision-making process when encountering unexpected

ATPase activity in a Topo III experiment.

Phase 1: Observation & Initial Test

Phase 2: Hypothesis & Confirmation

Phase 3: Resolution

Observation:
Unexpected ATP dependence

in Topo III assay

Run relaxation assay
with and without ATP

Activity is ATP-dependent

Yes

Activity is ATP-independent

No

Hypothesis:
Contamination with

Type II Topoisomerase

Activity Not Inhibited:
Contamination Unlikely

(Consider other ATPases)

Test with Type II
-specific inhibitors
(e.g., novobiocin)

Activity is Inhibited:
Contamination Confirmed

Yes No

Solution:
Improve protein purification

(e.g., add ion-exchange step)

Solution:
Perform direct ATPase assay
to identify other contaminants
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Caption: Troubleshooting workflow for ATPase contamination.

Protocol 1: Standard Topoisomerase III DNA Relaxation
Assay
This assay measures the conversion of supercoiled DNA to its relaxed topoisomers, which can

be separated by agarose gel electrophoresis.[12][14]

Materials:

Purified Topoisomerase III

Supercoiled plasmid DNA (e.g., pBR322) at 0.5 mg/mL

10x Topo III Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 1.2 M NaCl, 10 mM MgCl₂

Stop Solution: 5% SDS, 25% Ficoll (or glycerol), 0.025% bromophenol blue

1% Agarose gel in TAE or TBE buffer

Ethidium bromide or other DNA stain

Methodology:

Prepare a 20 µL reaction mix on ice. For a single reaction, add:

13 µL nuclease-free water

2 µL 10x Topo III Reaction Buffer

1 µL supercoiled DNA (final concentration ~25 µg/mL)

4 µL of diluted Topo III enzyme (titrate to find optimal concentration).

Include a negative control reaction with no enzyme. To test for ATP dependence, prepare a

parallel reaction containing 1 mM ATP.
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Incubate the reactions at 37°C for 30-60 minutes.

Stop the reaction by adding 5 µL of Stop Solution and mixing gently.

Load the samples onto a 1% agarose gel.

Run the gel at a low voltage (e.g., 1-2 V/cm) for several hours to resolve the topoisomers.[4]

Stain the gel with ethidium bromide, destain, and visualize under UV light. The supercoiled

DNA (substrate) will migrate faster than the relaxed DNA (product).[12]

Protocol 2: Assay for Detecting Contaminating ATPase
Activity (NADH-Coupled)
This is a continuous spectrophotometric assay that couples the production of ADP to the

oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[10][13]

Materials:

Purified Topoisomerase III preparation

10x ATPase Reaction Buffer: 250 mM Tris-HCl (pH 8.0), 1 M KCl, 100 mM MgCl₂, 10 mM

DTT

ATP solution (100 mM)

Enzyme-coupling mix:

Phosphoenolpyruvate (PEP)

NADH

Pyruvate kinase (PK)

Lactate dehydrogenase (LDH)

Supercoiled plasmid DNA (optional, to test for DNA-stimulation)
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Methodology:

Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette. For a 100 µL

reaction, add:

10 µL 10x ATPase Reaction Buffer

Final concentrations: 2-4 mM ATP, 4 mM PEP, 0.5 mM NADH, ~15 U/mL PK, ~20 U/mL

LDH.

Purified Topo III preparation (variable amounts).

(Optional) DNA to a final concentration of 25 µg/mL.

Nuclease-free water to 100 µL.

Include a control reaction without the Topo III preparation to measure background ATP

hydrolysis.

Place the plate or cuvette in a spectrophotometer pre-warmed to 37°C.

Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is

directly proportional to the rate of ADP production (and thus ATP hydrolysis).

Calculate the ATPase rate using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Mechanism Overview: Type IA vs. Type II
Topoisomerases
The diagram below illustrates the fundamental difference in the requirement for ATP between

Type IA and Type II topoisomerases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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